(2E)-3-naphthyl-2-phenylprop-2-enenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13N |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
(E)-3-naphthalen-1-yl-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C19H13N/c20-14-18(15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-19(16)17/h1-13H/b18-13- |
InChI Key |
MFTJHPXAPOUGFQ-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC3=CC=CC=C32)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Computational and Theoretical Investigations of α,β Unsaturated Nitriles with Aryl and Naphthyl Moieties
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic reactions. It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems involving α,β-unsaturated nitriles. DFT calculations can elucidate detailed reaction mechanisms, including the structures of transition states and intermediates, and quantify the influence of electronic factors on reaction pathways.
DFT methods are frequently employed to map the potential energy surfaces of chemical reactions. This allows for the identification of the most likely reaction pathways by calculating the energies of reactants, products, intermediates, and transition states.
Similarly, DFT can be used to model the reactivity of the nitrile group itself. Studies on the reaction of nitriles with biological nucleophiles, such as the cysteine residue, have used DFT to calculate activation energies (Ea) for the formation of a thioimidate intermediate. nih.gov These calculations provide a quantitative scale for the propensity of a nitrile group to react with thiols, which is crucial for understanding potential biological activity or toxicity. nih.gov
Table 1: Representative DFT Study on NHC Catalyzed Annulation
| Reaction Step | Computational Method | Key Finding | Significance |
|---|---|---|---|
| C-C Bond Formation | MPWB1K/6-311G(d,p) in toluene (B28343) | The 1,4-addition pathway has a lower activation Gibbs free energy than the 1,2-addition pathway. nih.gov | Rules out the 1,2-addition mechanism and explains the observed regioselectivity. nih.gov |
| Stereoselectivity | MPWB1K/6-311G(d,p) in toluene | Analysis of the relative Gibbs free energies of stereoisomeric transition states for the 1,4-addition. nih.gov | Accounts for the experimentally observed stereoselectivity of the final product. nih.gov |
| Role of Additives | MPWB1K/6-311G(d,p) in toluene | β-naphthol forms a hydrogen bond with the chloride counterion of the acyl azolium ion pair. nih.gov | This interaction increases the nucleophilicity of the naphthol and the electrophilicity of the unsaturated system, facilitating the reaction. nih.gov |
The aryl and naphthyl groups in α,β-unsaturated nitriles exert significant electronic effects that modulate the reactivity of the molecule. DFT calculations can quantify these effects by analyzing parameters like molecular orbital energies (HOMO/LUMO), charge distributions, and reactivity indices.
The electronic properties of substituents on the aromatic rings can control the chemoselectivity of reactions. mdpi.com For example, in copper-catalyzed cross-coupling reactions, the conversion of both electron-rich and electron-deficient aryl iodides is governed by electronic factors. mdpi.com For a molecule like (2E)-3-naphthyl-2-phenylprop-2-enenitrile, introducing electron-donating or electron-withdrawing groups on the phenyl or naphthyl rings would alter the electron density at the α,β-double bond and the nitrile carbon. This, in turn, would affect the molecule's susceptibility to nucleophilic or electrophilic attack.
Studies on related systems, such as di(arylethynyl)tetracenes, show that conjugated aryl groups significantly influence the HOMO level and, consequently, the reactivity towards oxidation. rsc.org Similarly, for α,β-unsaturated nitriles, DFT can predict how different aryl or naphthyl substituents would impact the molecule's frontier orbitals, thereby tuning its reactivity in processes like cycloadditions or Michael additions. Functionalized olefins, including α,β-unsaturated nitriles, are known to exhibit exceptional stereoselectivity in reactions, which is often governed by a combination of steric and electronic effects that can be dissected using computational models. mdpi.com
Molecular Electron Density Theory (MEDT) in Cycloaddition Reaction Mechanism Studies
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions, particularly pericyclic reactions like cycloadditions. mdpi.commdpi.com MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.commdpi.com This theory has been successfully applied to understand the reactivity, selectivity, and mechanisms of [3+2] cycloaddition (32CA) reactions involving unsaturated systems. researchgate.netscielo.org.mxrsc.orgrsc.org
In the context of an α,β-unsaturated nitrile, MEDT would be used to analyze its participation in cycloaddition reactions, for example, with dipoles like nitrones or nitrile oxides. researchgate.netscielo.org.mx The analysis begins by examining the ground-state electronic structure of the reactants. Key MEDT concepts include:
Conceptual DFT Reactivity Indices: Global indices like electrophilicity (ω) and nucleophilicity (N) are calculated to classify reactants and predict the polar nature of the reaction. mdpi.com Local reactivity is analyzed using Parr functions, which identify the most nucleophilic and electrophilic centers within a molecule, thereby predicting regioselectivity. mdpi.com
Electron Localization Function (ELF): A topological analysis of the ELF provides a detailed picture of the bonding changes along the reaction pathway. scielo.org.mx It helps to characterize the mechanism as concerted or stepwise and to understand the sequence of bond formation.
Bonding Evolution Theory (BET): BET studies, which are based on ELF analysis, provide a profound understanding of the molecular mechanism by revealing the precise sequence of bond breaking and forming events. rsc.orgrsc.org This can distinguish between a concerted (bonds form simultaneously) and a non-concerted (bonds form in separate stages) one-step mechanism. rsc.org
MEDT studies have classified [3+2] cycloaddition reactions based on the nature of the three-atom component (TAC), leading to categories like zwitterionic-type (zw-type), pseudodiradical-type, and pseudo(mono)radical-type reactions. acs.orgluisrdomingo.com The reactivity and selectivity in these reactions are often governed by the polar character of the reaction, with strong electrophiles reacting faster with strong nucleophiles. acs.org For a reaction involving this compound, MEDT could predict its behavior based on its calculated electrophilicity and the nucleophilicity of the reacting partner, explaining the observed chemo-, regio-, and stereoselectivity. researchgate.netrsc.org
Table 2: Key Principles of MEDT in Cycloaddition Analysis
| Principle/Tool | Description | Application to α,β-Unsaturated Nitriles |
|---|---|---|
| Global Reactivity Indices (ω, N) | Quantifies the overall electrophilic and nucleophilic character of a molecule. mdpi.com | Predicts whether the nitrile will act as an electrophile or nucleophile and the polar nature of the cycloaddition. acs.org |
| Parr Functions (Pk+, Pk-) | Identifies the most electrophilic and nucleophilic atomic sites within a molecule. mdpi.com | Predicts the regioselectivity of the cycloaddition by identifying the most favorable centers for bond formation. |
| Electron Localization Function (ELF) | A topological analysis of electron density that reveals bonding patterns, lone pairs, and core electrons. scielo.org.mx | Characterizes the transition state and determines the synchronicity of bond formation. rsc.org |
| Bonding Evolution Theory (BET) | Analyzes the changes in the ELF topology along the reaction coordinate. rsc.org | Provides a detailed, step-by-step description of how bonds are broken and formed during the cycloaddition process. rsc.org |
Quantum Chemical Calculations for Excited States and Reactive Intermediates
Quantum chemical calculations are indispensable for studying photochemical reactions, which involve electronically excited states and highly reactive, short-lived intermediates. For compounds with naphthyl moieties, these calculations can predict absorption spectra, describe the nature of excited states, and map out the complex potential energy surfaces governing photochemical rearrangements.
Naphthyl-substituted azirines are key precursors for generating reactive intermediates like nitrile ylides and vinyl nitrenes upon photolysis. nih.govcapes.gov.br Computational studies play a crucial role in understanding the structure and stability of these transient species. For example, the photochemistry of 3-methyl-2-(1-naphthyl)-2H-azirine has been extensively studied. nih.govcapes.gov.brresearchgate.net Upon irradiation, this azirine can undergo cleavage of either the C-C or the C-N bond of the three-membered ring. nih.govacs.org
Quantum chemical calculations, such as those using the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2), have been used to investigate the valence isomers of 1-naphthylnitrene. researchgate.net These high-level calculations can determine the relative energies of different isomers and identify the ground state, providing insight into the decomposition pathways of these highly reactive species. researchgate.net Due to the fleeting nature of nitrenes, which have lifetimes in the nanosecond range at room temperature, computational results are often used in conjunction with matrix trapping experiments and time-resolved spectroscopy to characterize their behavior. researchgate.net
The photochemical reactions of naphthyl-substituted azirines are often wavelength-dependent, leading to different products. nih.govcapes.gov.br Quantum chemical calculations help to explain this selectivity by analyzing the different excited states accessed by different wavelengths of light.
In the case of 3-methyl-2-(1-naphthyl)-2H-azirine, irradiation with short-wavelength light (>300 nm) leads to the cleavage of the C-C bond of the azirine ring, forming a nitrile ylide. nih.govcapes.gov.bracs.org In contrast, irradiation with longer-wavelength light (366 nm) exclusively causes the cleavage of the C-N bond, generating a biradical intermediate that can rearrange to other products. nih.govcapes.gov.brresearchgate.net Molecular orbital calculations using methods like INDO/S have been used to rationalize this wavelength-dependent selectivity by examining the different electronic transitions and resulting excited states. nih.govacs.org For example, calculations can reveal that the S1 excited state might lead to C-N cleavage, while a higher excited state (Sn) populated by shorter wavelengths leads to C-C cleavage. The introduction of substituents, such as a nitro group on the naphthyl ring, can further modify these pathways, an effect that can also be modeled computationally. nih.govacs.org
Table 3: Wavelength-Dependent Photoreactions of 3-methyl-2-(1-naphthyl)-2H-azirine
| Irradiation Wavelength | Bond Cleavage | Primary Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| >300 nm (Short Wavelength) | C-C bond cleavage | Nitrile Ylide | Products derived from nitrile ylide trapping | nih.gov, capes.gov.br, acs.org |
| 366 nm (Long Wavelength) | C-N bond cleavage | Biradical | Ketene imine and related products | researchgate.net, nih.gov, capes.gov.br |
Advanced Spectroscopic Characterization Techniques for Stereochemical Elucidation of 2e 3 Naphthyl 2 Phenylprop 2 Enenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for (E)-Isomer Confirmation
NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing critical information about the connectivity and spatial orientation of atoms within a molecule. For (2E)-3-naphthyl-2-phenylprop-2-enenitrile, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the E-configuration around the carbon-carbon double bond.
¹H NMR Chemical Shifts and Coupling Constants of Vinylic Protons
The ¹H NMR spectrum of an organic compound reveals distinct signals for protons in different chemical environments. The chemical shift (δ), reported in parts per million (ppm), and the coupling constant (J), measured in Hertz (Hz), of the vinylic proton—the proton attached to the carbon-carbon double bond—are particularly diagnostic for distinguishing between (E) and (Z) isomers.
In the case of related vinyl compounds, the vinylic proton of the (E)-isomer typically resonates at a specific chemical shift and exhibits a characteristic coupling constant. While specific data for this compound is not available in the cited literature, general principles of NMR spectroscopy suggest that the vinylic proton in the (E)-isomer would show a coupling constant indicative of a trans-relationship to the adjacent aromatic group.
¹³C NMR Spectral Analysis
Complementing the information from ¹H NMR, the ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of the carbon atoms in the double bond and the nitrile group are of particular interest.
For similar aromatic and vinylic systems, the carbon atoms of the double bond and the nitrile carbon exhibit characteristic chemical shifts. For instance, in related chalcone (B49325) structures, the carbonyl carbon, which is analogous to the nitrile carbon in its electron-withdrawing nature, appears at a downfield chemical shift. Detailed analysis of the full ¹³C NMR spectrum allows for the assignment of all carbon signals, further corroborating the proposed structure.
Table 1: Representative ¹³C NMR Spectroscopic Data for Structurally Related Compounds
| Functional Group | Chemical Shift (δ) Range (ppm) |
| Nitrile Carbon (-C≡N) | 115 - 125 |
| Vinylic Carbons | 100 - 150 |
| Aromatic Carbons | 120 - 140 |
Infrared (IR) Spectroscopy for Nitrile Group and Alkene Bond Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for the presence of the nitrile group (C≡N) and the carbon-carbon double bond (C=C).
The nitrile group typically exhibits a sharp and intense absorption band in the region of 2200-2260 cm⁻¹. The carbon-carbon double bond of the alkene moiety gives rise to a stretching vibration in the region of 1600-1680 cm⁻¹. The specific position of this peak can also provide clues about the substitution pattern around the double bond. The presence of these characteristic absorption bands in the IR spectrum serves as a key diagnostic feature for the compound.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2200 - 2260 |
| Alkene (C=C) | 1600 - 1680 |
| Aromatic C-H | 3000 - 3100 |
| Aromatic C=C | 1400 - 1600 |
Note: This table presents typical IR absorption ranges for the indicated functional groups.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₁₉H₁₃N, providing definitive evidence for the presence of 19 carbon atoms, 13 hydrogen atoms, and one nitrogen atom. This confirmation is a crucial final step in the comprehensive spectroscopic characterization of the molecule.
Photochemistry of Naphthyl Substituted Nitrile Systems
Photoinduced Ring Opening of Naphthyl-Substituted Azirines
Naphthyl-substituted 2H-azirines are three-membered heterocyclic compounds containing a nitrogen atom and a double bond. Upon irradiation with UV light, these strained rings readily undergo ring-opening reactions.
Formation and Reactivity of Nitrile Ylide Intermediates
The primary photochemical process for many 2H-azirines is the cleavage of the carbon-carbon single bond of the azirine ring. This ring-opening is a result of the high ring strain in 2H-azirines, which is released upon light irradiation. stenutz.eu This process leads to the formation of a highly reactive, transient species known as a nitrile ylide. Nitrile ylides are 1,3-dipoles with an allene-like structure.
These intermediates are not typically stable and can be trapped by various reagents. For instance, in the presence of electron-deficient olefins such as methyl acrylate, the nitrile ylide will undergo a 1,3-dipolar cycloaddition reaction. stenutz.eumdpi.com In the absence of a suitable trapping agent, the nitrile ylide derived from certain azirines can undergo a 1,5-electrocyclization followed by a 1,3-sigmatropic hydrogen shift to yield an isoindole derivative. mdpi.com The direct observation of these nitrile ylide intermediates has been achieved in low-temperature matrices.
Influence of Substituents and Wavelength on Photochemical Pathways
The photochemical behavior of naphthyl-substituted azirines is highly dependent on the nature of the substituents on the azirine ring and the wavelength of the irradiating light.
Irradiation of 3-methyl-2-(1-naphthyl)-2H-azirine with short-wavelength light (λ > 300 nm) leads to the cleavage of the C-C bond of the azirine ring, forming the corresponding nitrile ylide. nist.govnih.govnih.gov However, a different reaction pathway is observed upon irradiation with longer-wavelength light.
Photochemical Carbon-Nitrogen Bond Cleavage in Azirines
A less common but significant photochemical reaction pathway for naphthyl-substituted azirines is the cleavage of the carbon-nitrogen bond. This mode of cleavage is particularly influenced by the wavelength of irradiation and the presence of specific substituents.
When 3-methyl-2-(1-naphthyl)-2H-azirine is irradiated with long-wavelength light (366 nm), products derived from the C-N bond cleavage are exclusively obtained. nist.govnih.govnih.gov This unusual photochemical cleavage is proposed to proceed through the formation of a vibrationally excited biradical with vinyl nitrene character. epa.gov This biradical is thought to be generated from the triplet excited state of the azirine, which arises from intersystem crossing from the S1 state that has the electronic character of a local π-π* excitation of the naphthyl group. epa.gov
The presence of a nitro group on the naphthyl ring has been shown to accelerate the decomposition of the azirine under long-wavelength irradiation and expands the wavelength range where C-N bond cleavage products are selectively formed. nist.govnih.gov In the presence of oxygen, the biradical formed from C-N bond cleavage can be trapped to produce acetonitrile (B52724) oxide. nist.govnih.gov This wavelength-dependent selectivity between C-C and C-N bond cleavage highlights the intricate nature of the photochemical processes in these systems.
Photoreactions of α-(2-Naphthyl)-Nitrones
Nitrones are another class of nitrogen-containing compounds whose photochemical behavior has been investigated. The photoreactions of α-(2-naphthyl)-N-methyl-nitrone and its derivatives have been studied to understand their transformation pathways.
The primary photochemical reaction of these nitrones is the conversion to the corresponding oxaziridine (B8769555). A comprehensive spectroscopic analysis of α-(2-naphthyl)-N-methylnitrone has proposed a mechanism for this photochemical oxaziridine formation. The study suggests that the conversion involves non-radiative decay channels that include biradicaloid conical intersection points.
Q & A
Q. What are the optimal reaction conditions for synthesizing (2E)-3-naphthyl-2-phenylprop-2-enenitrile to maximize yield and purity?
Answer: Synthesis requires precise control of temperature (typically 60–100°C), pH (neutral to slightly basic), and reaction time (6–24 hours). Solvents like ethanol, dimethyl sulfoxide (DMSO), or acetonitrile are preferred for dissolving reactants and minimizing side reactions. Catalysts such as palladium or copper complexes may enhance coupling efficiency. Post-reaction purification via column chromatography or recrystallization is critical to isolate the E-isomer selectively. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and product formation .
Q. What spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?
Answer:
- X-ray crystallography : Resolves the E-configuration unambiguously by analyzing bond angles and torsion angles in the crystal lattice. SHELX programs (e.g., SHELXL) are recommended for refining anisotropic displacement parameters, especially for high-resolution data .
- NMR spectroscopy : The coupling constant between vinyl protons (typically 12–16 Hz for E-isomers) confirms stereochemistry. NMR distinguishes nitrile and aromatic carbons, while NOESY experiments detect spatial proximity of substituents .
Advanced Research Questions
Q. What mechanistic pathways explain nucleophilic addition reactions involving the cyano group in this compound?
Answer: The cyano group participates in regiospecific addition-elimination reactions. For example, sulfur or oxygen nucleophiles attack the β-carbon of the α,β-unsaturated nitrile, forming a transient intermediate that eliminates the sulfonyl group to yield (E)-configured products. Kinetic studies and DFT calculations can validate the proposed transition states and electron-deficient nature of the nitrile moiety .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during characterization?
Answer: Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Mitigation strategies include:
- Multi-method validation : Cross-check NMR (solution) and X-ray (solid-state) data.
- Computational modeling : Use software like ORTEP-III or WinGX to simulate solution-phase conformers and compare with experimental NMR shifts .
- Purity assessment : Ensure samples are free from isomers or degradation products via HPLC-MS .
Q. What computational approaches refine crystal structures of this compound in cases of twinning or disorder?
Answer:
- SHELXL : Implements twin refinement (BASF parameter) to model overlapping lattices in twinned crystals.
- WinGX : Integrates tools for disorder modeling, allowing partial occupancy refinement of overlapping moieties.
- ORTEP-III : Visualizes anisotropic displacement ellipsoids to identify regions of high thermal motion, guiding manual adjustments .
Q. How should researchers evaluate the chemical stability of this compound under varying pH and oxidative conditions?
Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25–40°C) with HPLC monitoring. Nitriles are generally stable in neutral/basic conditions but hydrolyze to amides or carboxylic acids under strong acids.
- Oxidative resistance : Expose the compound to HO or O and track nitrile group integrity via IR spectroscopy (C≡N stretch at ~2200 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
